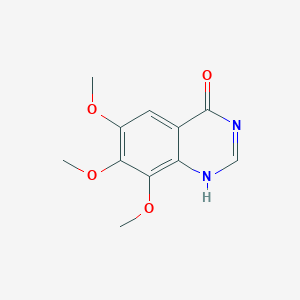

6,7,8-三甲氧基喹唑啉-4(3H)-酮

描述

Synthesis Analysis

The synthesis of derivatives of 6,7,8-trimethoxyquinazolin-4(3H)-one involves different chemical routes. One method includes the reaction of 4-chloro-6,7,8-trimethoxyquinazoline with aryl or benzyl amines under microwave irradiation in isopropyl alcohol, which provides a fast and efficient synthesis of N-substituted-4-aminoquinazoline compounds . Another approach involves the condensation of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones with different aromatic aldehydes to form Schiff bases . Additionally, the starting material 4-chloro-6,7,8-trimethoxyquinazoline has been synthesized from natural gallic acid by a novel route .

Molecular Structure Analysis

The molecular structure of the derivatives of 6,7,8-trimethoxyquinazolin-4(3H)-one has been characterized using various spectroscopic techniques such as IR, (1)H NMR, (13)C NMR, and Mass spectral analysis . The molecular geometry has also been optimized using computational methods like density functional theory (DFT) and Hartree–Fock (HF) methods, providing insights into the chemical and molecular properties of these compounds .

Chemical Reactions Analysis

The chemical reactivity of these derivatives has been explored through their interactions with biological targets. For instance, compound 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline showed potent inhibitory action on cGMP-PDE, which is significant for cardiovascular effects . Schiff bases derived from 6,7,8-trimethoxyquinazolin-4(3H)-one have exhibited anti-microbial activities against various bacterial and fungal strains .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7,8-trimethoxyquinazolin-4(3H)-one derivatives have been deduced from their structural analysis and biological activity studies. These compounds have shown varying degrees of solubility and stability, which are crucial for their biological efficacy. For example, the anti-proliferative activities of these compounds against cancer cells have been evaluated, although most of them exhibited weaker activity compared to the standard drug PD153035 . The thermodynamic properties and molecular electrostatic potential distribution of these compounds have also been investigated, providing further understanding of their stability and reactivity .

科学研究应用

合成和生物活性

已合成6,7,8-三甲氧基喹唑啉-4(3H)-酮衍生物,用于潜在的生物活性。Liu等人(2007)进行了一项研究,涉及制备N-取代的4-氨基-6,7,8-三甲氧基喹唑啉化合物,评估其对各种癌细胞的抗癌活性。合成过程源自天然没食子酸,涉及元素分析和NMR光谱技术(Liu et al., 2007)。

体外抗肿瘤活性

Liu等人(2007)的另一项研究中,制备了一系列4-氨基喹唑啉衍生物,并测试其抑制肿瘤细胞的能力。其中一些衍生物在体外显示出强大的抑制作用,表明它们作为抗癌药物的潜力(Liu et al., 2007)。

磷酸二酯酶抑制

Takase等人(1993)合成了4-((3,4-(亚甲二氧基)苯基)氨基)-6,7,8-三甲氧基喹唑啉,对环磷酸鸟苷磷酸二酯酶(cGMP-PDE)表现出强烈的抑制作用。该化合物还显示出在放松猪冠状动脉方面的潜力,暗示其在心血管研究中的用途(Takase et al., 1993)。

微波辅助合成

Liu等人(2008)开发了一种微波辅助方法,用于合成新型6,7,8-三甲氧基N-取代-4-氨基喹唑啉化合物。该方法提供了一个更有效的途径来创建这些化合物,然后对其进行了抗增殖活性测试(Liu et al., 2008)。

抗肿瘤活性研究

Huang等人(2012)探讨了4-(4-氟苯基)氨基-5,6,7-三甲氧基喹唑啉对肿瘤细胞的作用,揭示了其广谱抗癌活性。该研究还调查了其抗增殖效应背后的机制,有助于理解喹唑啉衍生物在癌症治疗中的作用(Huang等人,2012)。

新型潜在生物碱系统

Nagarajan等人(1994)专注于异喹啉的缩合,以产生新型萘啉酮和苯并氮杂环酮,包括6,7,8-三甲氧基异喹啉衍生物。根据它们的结构特性,预测这些化合物具有显著的生物活性(Nagarajan et al., 1994)。

药代动力学研究

Tokumura等人(1994)进行了一项研究,开发了一种HPLC方法,用于确定狗血浆中新型环磷酸鸟苷磷酸二酯酶抑制剂的水平,包括6,7,8-三甲氧基喹唑啉。这有助于了解该化合物在活体中的药代动力学(Tokumura et al., 1994)。

未来方向

属性

IUPAC Name |

6,7,8-trimethoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-15-7-4-6-8(12-5-13-11(6)14)10(17-3)9(7)16-2/h4-5H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRMRZIJVLFOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=O)NC=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456970 | |

| Record name | 6,7,8-trimethoxyquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7,8-trimethoxyquinazolin-4(3H)-one | |

CAS RN |

16064-19-0 | |

| Record name | 6,7,8-trimethoxyquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro-](/img/structure/B103323.png)

![Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl-](/img/structure/B103324.png)

![7-Butylbicyclo[4.1.0]heptane](/img/structure/B103331.png)

![[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate](/img/structure/B103334.png)